molecular formula C25H22BrN5O2S B2948092 3-(4-BROMOBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899348-64-2

3-(4-BROMOBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2948092
CAS No.: 899348-64-2
M. Wt: 536.45
InChI Key: MZJXBHARXFJIFC-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a sulfonyl group and a substituted amine. Such structural features are common in medicinal chemistry for targeting enzymes or receptors involved in diseases like cancer or microbial infections.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN5O2S/c1-17(11-12-18-7-3-2-4-8-18)27-23-21-9-5-6-10-22(21)31-24(28-23)25(29-30-31)34(32,33)20-15-13-19(26)14-16-20/h2-10,13-17H,11-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJXBHARXFJIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common approach is the nucleophilic addition/cyclization process involving carbodiimides and diazo compounds . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The triazolo[1,5-a]quinazoline scaffold is highly versatile, allowing substitutions at positions 3 (sulfonyl group) and 5 (amine group) to tune pharmacological properties. Key analogs include:

Compound Name Sulfonyl Group Amine Group Molecular Weight Key Features
3-(4-Bromobenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Bromobenzenesulfonyl 4-Phenylbutan-2-yl ~580–600 (est.) High lipophilicity; bulky substituents
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl 452.37 Moderate polarity from ethoxy group
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl 567.35 Enhanced steric hindrance; methyl groups improve metabolic stability
  • Impact of Substituents: Sulfonyl Groups: Bromine in the target compound increases molecular weight and electron-withdrawing effects compared to benzene or dimethylbenzene sulfonyl groups. This may enhance binding to hydrophobic pockets in target proteins .

Biological Activity

3-(4-Bromobenzenesulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure

The compound features a triazole ring fused with a quinazoline moiety and contains a bromobenzenesulfonyl group. Its structural complexity contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cancer cells and other diseases. Below are key findings from the literature:

Anticancer Properties

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. By targeting these kinases, it disrupts signaling pathways essential for tumor growth.
  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)4.8
HeLa (Cervical)6.0

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies have provided insights into the biological activities of this compound:

  • Study on Breast Cancer : A recent study evaluated the effects of the compound on MCF-7 cells and reported significant reductions in cell viability and induction of apoptosis through caspase activation pathways.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of TNF-alpha and IL-6.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound is expected to have moderate oral bioavailability based on its lipophilicity.
  • Metabolism : Preliminary studies suggest hepatic metabolism with potential for active metabolites contributing to its biological effects.
  • Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, long-term studies are required to fully understand its safety.

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